

Physical and chemical properties of Ethyl 2-bromopropionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromopropionate*

Cat. No.: *B041157*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-bromopropionate** (CAS No. 535-11-5). It is intended to be a key resource for professionals in research and drug development, offering detailed data, experimental protocols, and safety information to support its application in synthesis and manufacturing.

General and Chemical Identity

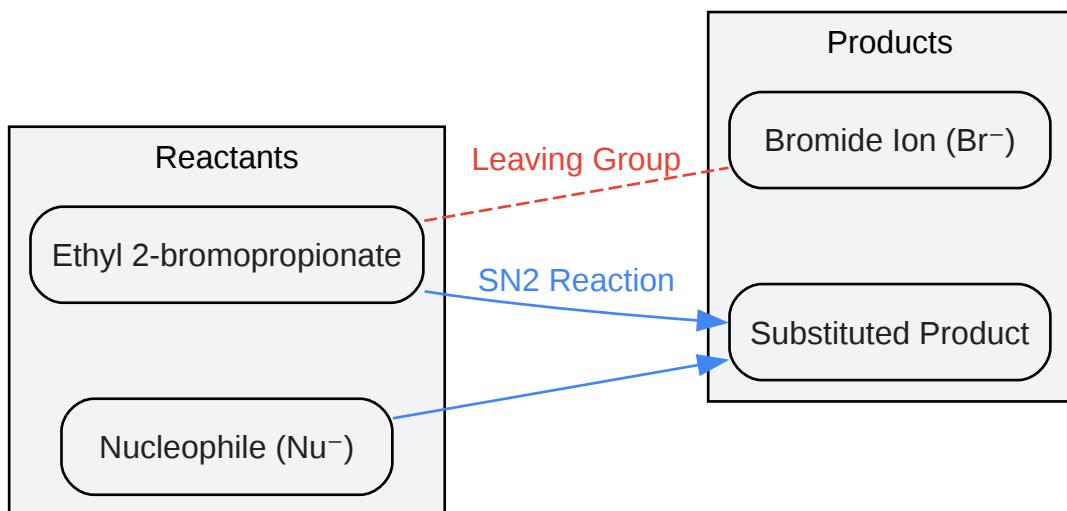
Ethyl 2-bromopropionate, also known as ethyl α -bromopropionate, is a halogenated ester with the chemical formula $C_5H_9BrO_2$.^{[1][2]} It is a versatile synthetic intermediate widely used in the pharmaceutical and agrochemical industries.^{[1][2][3][4]} Its structure features a reactive secondary alpha-bromo carbonyl system, making it an excellent alkylating agent and a valuable building block for creating more complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.^{[1][2]}

Table 1: Chemical Identifiers for **Ethyl 2-bromopropionate**

Identifier	Value
CAS Number	535-11-5 [1] [5] [6]
EC Number	208-609-5 [5]
Molecular Formula	C ₅ H ₉ BrO ₂ [1] [2] [3] [5]
Molecular Weight	181.03 g/mol [5] [6] [7] [8] [9]
IUPAC Name	ethyl 2-bromopropanoate [8] [10]
Synonyms	2-Bromopropanoic acid ethyl ester, Ethyl α-bromopropionate [1] [2]
SMILES	CCOC(=O)C(C)Br [1] [5]
InChI Key	ARFLASKVLJTEJD-UHFFFAOYSA-N [1] [5] [11]

Physical Properties

Ethyl 2-bromopropionate is a colorless to pale yellow liquid at room temperature.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[10\]](#) It possesses a characteristic pungent, fruity odor.[\[1\]](#)[\[2\]](#)[\[7\]](#) The compound is known to yellow upon exposure to light, indicating a degree of light sensitivity.[\[7\]](#)[\[12\]](#)


Table 2: Physical Properties of **Ethyl 2-bromopropionate**

Property	Value	Source(s)
Appearance	Clear, colorless to pale yellow liquid	[1] [2] [6] [9] [10]
Density	1.394 g/mL at 25 °C	[3] [5] [6] [9] [11]
Boiling Point	156-160 °C	[3] [5] [6] [8] [9]
Melting Point	< 25 °C	[3]
Flash Point	51 °C (125 °F)	[3] [9]
Refractive Index (n _{20/D})	1.446	[3] [5] [11]
Water Solubility	Insoluble / Sparingly soluble	[1] [2] [6] [8]
Solubility in Organic Solvents	Miscible with ether, alcohol, ethanol, dichloromethane, chloroform, methanol	[1] [2] [3] [8]

Chemical Properties and Reactivity

The chemical reactivity of **Ethyl 2-bromopropionate** is dominated by the presence of the bromine atom at the alpha-position to the carbonyl group. This structure makes it susceptible to nucleophilic substitution reactions, where the bromide ion acts as a good leaving group.[\[1\]](#)[\[2\]](#)

It is stable under recommended storage conditions but is incompatible with strong acids, bases, and both oxidizing and reducing agents.[\[6\]](#)[\[12\]](#)[\[13\]](#) It is also sensitive to light and should be stored accordingly.[\[12\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: General schematic for nucleophilic substitution of **Ethyl 2-bromopropionate**.

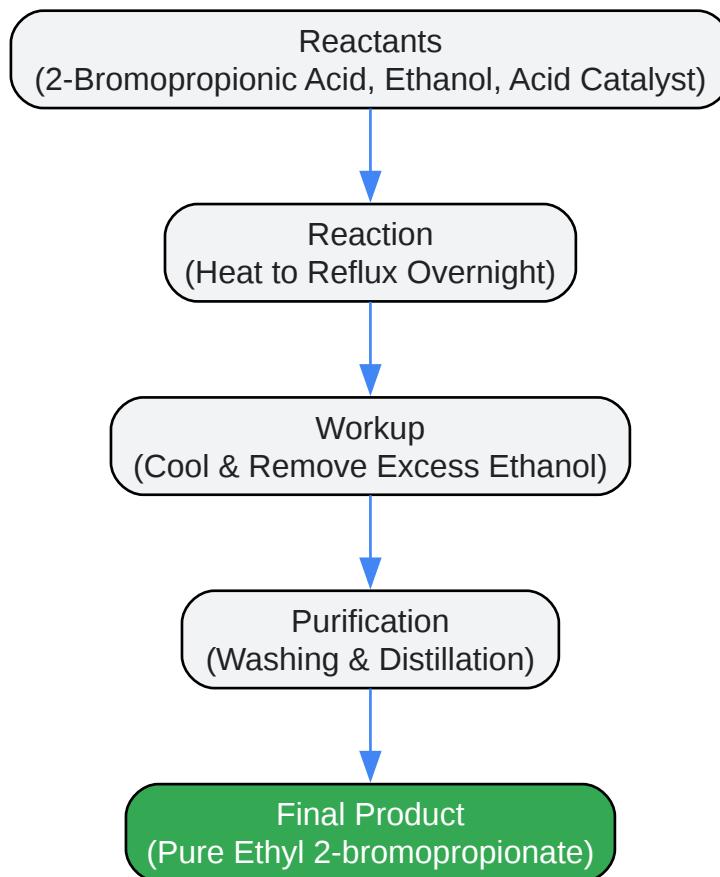
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **Ethyl 2-bromopropionate**.

Table 3: Spectroscopic Data for **Ethyl 2-bromopropionate**

Spectroscopy	Data	Source(s)
¹ H NMR	(500 MHz, CDCl_3): δ 4.36 (q, $J = 7.00$ Hz, 1H), 4.24 (qd, $J = 7.00$ Hz, 2H), 1.83 (d, $J = 7.08$ Hz, 3H), 1.31 (t, $J = 7.20$ Hz, 3H)	[3][4]
FTIR	Conforms to structure	[10]

Experimental Protocols


Synthesis

Ethyl 2-bromopropionate is commonly synthesized via two primary methods: the Hell-Volhard-Zelinsky (HVZ) reaction or the esterification of 2-bromopropionic acid.[1]

Protocol 1: Synthesis from 2-Bromopropionic Acid and Ethanol[3][4]

This method involves the Fischer esterification of 2-bromopropionic acid with ethanol using an acid catalyst.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromopropionic acid (1.0 eq) in absolute ethanol (excess, ~8-10 eq).
- **Catalyst Addition:** Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or 1M HCl in Et₂O) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete, as monitored by TLC or GC.
- **Workup:** Cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
- **Purification:** The resulting crude product can be purified as described in the purification protocol below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 2-bromopropionate** via esterification.

Purification Protocol

A common method for purifying crude **Ethyl 2-bromopropionate** involves a series of washes followed by distillation.[3]

- **Aqueous Wash:** Transfer the crude product to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (Na_2CO_3) solution, 50% aqueous calcium chloride (CaCl_2) solution, and finally with saturated aqueous sodium chloride (NaCl) solution (brine). These washes remove acidic impurities and water-soluble byproducts.
- **Drying:** Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO_4) or calcium chloride (CaCl_2).
- **Filtration:** Filter off the drying agent.

- Distillation: Purify the filtrate by distillation, collecting the fraction that boils at 156-160 °C.[6] Distillation under reduced pressure is also commonly employed to prevent decomposition.[1]

Applications in Research and Drug Development

Ethyl 2-bromopropionate serves as a fundamental building block in organic synthesis. Its bifunctional nature (ester and alkyl halide) allows for a wide range of chemical transformations.

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly as a precursor for chiral intermediates required for certain nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
- Agrochemicals: It is used in the manufacturing of various herbicides and fungicides.[2][3]
- Alkylation: It acts as an efficient C₃ synthon for introducing a propionate moiety onto various substrates through alkylation of nucleophiles like amines, phenols, and carbanions.

[Click to download full resolution via product page](#)

Caption: Role of **Ethyl 2-bromopropionate** as a precursor in drug development.

Safety and Handling

Ethyl 2-bromopropionate is a hazardous chemical and must be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[13]
- Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][13] Keep containers tightly closed and protect from light.[1][12][13][14] Recommended storage is below +30°C.[1][3]

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13][14]

Table 4: GHS Hazard Information

Category	Information
Pictograms	Flame, Corrosion
Signal Word	Danger[7]
Hazard Statements	H226: Flammable liquid and vapor.[7] H314: Causes severe skin burns and eye damage.[7][14][15] H301/H302: Toxic or harmful if swallowed.[14] H335: May cause respiratory irritation.[7][14]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][14] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] P310: Immediately call a POISON CENTER or doctor/physician.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]
- 3. Ethyl 2-bromopropionate CAS#: 535-11-5 [m.chemicalbook.com]
- 4. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]
- 5. Ethyl 2-bromopropionate 99 535-11-5 [sigmaaldrich.com]
- 6. crystlechemipharma.com [crystlechemipharma.com]
- 7. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]
- 9. Ethyl 2-Bromopropionate, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]
- 10. Ethyl 2-bromopropionate, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-bromopropionate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041157#physical-and-chemical-properties-of-ethyl-2-bromopropionate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com